molecular formula C7H15ClN2O B3107414 [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride CAS No. 1609407-96-6

[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride

Cat. No.: B3107414
CAS No.: 1609407-96-6
M. Wt: 178.66
InChI Key: WANHPCAWLROIPZ-UHFFFAOYSA-N
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Description

[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66. The purity is usually 95%.
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Properties

IUPAC Name

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h5-6H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHPCAWLROIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. Isoxazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to consolidate existing research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H15ClN2OC_7H_{15}ClN_2O. The compound features a five-membered isoxazole ring with an isopropyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various isoxazole compounds against lung cancer cells (A549) and found that several derivatives showed excellent inhibitory activity comparable to the reference drug doxorubicin . Although specific data for this compound is limited, the general trend suggests potential efficacy in cancer treatment.

Antimicrobial Activity

Isoxazole derivatives are also recognized for their antimicrobial properties. A literature review highlighted that many isoxazole compounds possess notable activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases .

Research Findings Summary

The following table summarizes key findings from various studies concerning the biological activities of isoxazole derivatives:

Activity Study Reference Findings
Anticancer Several derivatives showed significant activity against A549 cells.
Antimicrobial Notable activity against multiple bacterial strains.
Anti-inflammatory Inhibition of pro-inflammatory cytokines observed.

Case Studies

  • Anticancer Evaluation : A study conducted on a series of isoxazole compounds demonstrated that certain modifications led to enhanced anticancer activity against lung cancer cells. Compounds with electron-withdrawing groups exhibited better results compared to those with electron-donating groups .
  • Antimicrobial Testing : In a comparative study, various isoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with precursors like isoxazole derivatives and alkylamines. For example, alkylation or nucleophilic substitution reactions can introduce the methylamine group. Hydrochloride salt formation is achieved via acidification (e.g., HCl in ethanol) .
  • Optimization : Use column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to enhance purity. Monitor reaction progress via TLC or HPLC, and validate purity with elemental analysis and NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • FTIR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amine, C-N stretching in isoxazole rings at ~1030 cm⁻¹) .
  • BET Analysis : Measure surface area and pore volume if the compound is used in adsorption studies. Note that amine functionalization may reduce surface area but enhance chemical reactivity .
  • Elemental Analysis : Quantify nitrogen content to confirm amine incorporation (e.g., 23 wt.% increase post-functionalization in analogous compounds) .

Q. What are the primary research applications of this compound in current literature?

  • Key Areas :

  • Medicinal Chemistry : As a bioactive scaffold for enzyme inhibition (e.g., tubulin polymerization inhibitors) or receptor modulation (e.g., α2-adrenoceptors) .
  • Materials Science : Potential use in CO₂ capture via amine-CO₂ chemisorption, though surface area limitations require balancing with chemical reactivity .

Advanced Research Questions

Q. How can experimental design address contradictions between surface area reduction and enhanced adsorption capacity in amine-functionalized materials?

  • Hypothesis Testing : Compare adsorption kinetics (e.g., CO₂ uptake at 5 psi) across varying amine concentrations. Use Langmuir/Freundlich models to distinguish physical vs. chemical adsorption contributions .
  • Data Resolution : Perform XPS or DRIFTS to confirm amine-CO₂ carbamate formation, linking adsorption capacity to chemical reactivity rather than surface area alone .

Q. What strategies improve the compound’s stability under humid or acidic conditions for long-term applications?

  • Stabilization Methods :

  • Encapsulation : Embed the compound in mesoporous silica or polymers to shield reactive amines .
  • pH Buffering : Use phosphate or carbonate buffers in solution-phase studies to mitigate hydrolysis of the isoxazole ring .
    • Accelerated Aging Tests : Expose samples to 85% RH/40°C for 72 hours and monitor degradation via LC-MS .

Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) influence biological activity or adsorption performance?

  • Comparative Studies : Synthesize analogs (e.g., 5-isopropyl-1H-pyrazol-3-amine hydrochloride) and evaluate:

  • Biological Activity : IC₅₀ values in enzyme inhibition assays (e.g., tubulin polymerization) .
  • Adsorption Efficiency : CO₂/N₂ selectivity in breakthrough experiments .
    • Computational Modeling : Use DFT or molecular docking to predict substituent effects on binding affinities .

Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?

  • Mechanistic Probes :

  • Isotopic Labeling : Track nitrogen incorporation using ¹⁵N-labeled amines in NMR .
  • Kinetic Studies : Vary reaction temperature/time to identify rate-determining steps (e.g., amine alkylation vs. cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Reactant of Route 2
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[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.